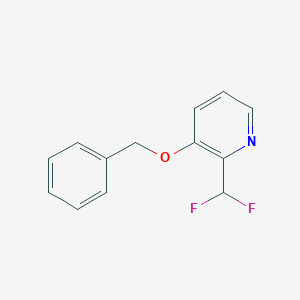
4-Methyl-1H-indole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1H-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methyl group at the 4th position and a carbonyl chloride group at the 2nd position of the indole ring. It is a versatile intermediate used in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-2-carbonyl chloride typically involves the chlorination of 4-Methyl-1H-indole-2-carboxylic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-Methyl-1H-indole-2-carboxylic acid.
Reagent: Thionyl chloride or oxalyl chloride.
Conditions: Reflux in an appropriate solvent such as dichloromethane or chloroform.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Electrophilic Substitution: The methyl group and the indole ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Indole-2,3-diones: Formed by oxidation.
Indolines: Formed by reduction.
Applications De Recherche Scientifique
4-Methyl-1H-indole-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-1H-indole-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an acylating agent. The indole ring can also interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
4-Methyl-1H-indole-2-carbonyl chloride can be compared with other indole derivatives, such as:
1H-Indole-2-carbonyl chloride: Lacks the methyl group at the 4th position, resulting in different reactivity and biological activity.
4-Methyl-1H-indole-3-carbonyl chloride: The carbonyl chloride group is at the 3rd position, leading to variations in chemical behavior and applications.
5-Methyl-1H-indole-2-carbonyl chloride: The methyl group is at the 5th position, affecting the compound’s electronic properties and reactivity.
Propriétés
Numéro CAS |
64679-00-1 |
|---|---|
Formule moléculaire |
C10H8ClNO |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
4-methyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-2-4-8-7(6)5-9(12-8)10(11)13/h2-5,12H,1H3 |
Clé InChI |
SKZWGIDWVDFSGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(NC2=CC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















